(24S)-MC 976
Overview
Description
(24S)-MC 976 is a derivative of Vitamin D3. It is known for its role as a Vitamin D receptor activator. This compound has a molecular formula of C27H42O3 and a molecular weight of 414.62 g/mol . It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (24S)-MC 976 involves the modification of the Vitamin D3 structure. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production methods for this compound are not publicly detailed. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions: (24S)-MC 976 undergoes various chemical reactions, including oxidation and reduction. The compound is known to be metabolized in hepatocyte cell models, leading to the identification of 24-oxidized metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions depend on the desired reaction and the target metabolites .
Major Products Formed: The major products formed from the reactions of this compound include 24-oxidized metabolites. These metabolites are crucial for understanding the compound’s metabolic pathways and its biological effects .
Scientific Research Applications
(24S)-MC 976 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference compound for studying the metabolic pathways of Vitamin D3 derivatives.
Biology: Employed in research to understand the role of Vitamin D receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to Vitamin D deficiency.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Vitamin D receptors.
Mechanism of Action
The mechanism of action of (24S)-MC 976 involves its activation of Vitamin D receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis. This activation leads to the regulation of numerous biological processes, including bone mineralization and immune response .
Comparison with Similar Compounds
- (24R)-MC 976
- MC 976
Comparison: (24S)-MC 976 is unique due to its specific stereochemistry, which influences its binding affinity and activity at the Vitamin D receptors. Compared to (24R)-MC 976, the (24S) isomer has distinct biological effects and metabolic pathways .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWMFGCRBTMOO-DWCMLEBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856155 | |
Record name | (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112849-14-6 | |
Record name | (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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